2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride
Description
2-(Azetidin-3-yloxy)-N-methylacetamide hydrochloride (CAS: 1376324-18-3) is a synthetic organic compound featuring an azetidine ring linked via an ether-oxygen to an acetamide backbone, with a methyl group on the acetamide nitrogen. Its molecular weight is 194.66 g/mol, and it is typically used in pharmaceutical research as a building block for drug discovery .
Properties
IUPAC Name |
2-(azetidin-3-yloxy)-N-methylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-7-6(9)4-10-5-2-8-3-5;/h5,8H,2-4H2,1H3,(H,7,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUJUJOXNQQBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1CNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Synthesis from Acetic Acid and Methylamine
The N-methylacetamide moiety is commonly prepared via direct amination of acetic acid with methylamine. A well-documented industrial process involves:
- Raw materials: Acetic acid and methylamine.
- Reaction conditions: Amination at 70–80 °C for approximately 2 hours.
- Process steps:
- Amination reaction to form crude N-methylacetamide.
- Removal of water by distillation under normal pressure (~100 °C).
- Removal of residual acetic acid by vacuum distillation at reduced pressure (~0.096 MPa) and controlled temperature (~125 °C).
- Final fractionation and drying to obtain pure N-methylacetamide.
This process yields high purity product suitable for further synthetic use and is optimized for industrial scale, minimizing corrosion issues by avoiding methylamine hydrochloride evaporation and enabling environmental compliance.
| Step | Conditions | Purpose |
|---|---|---|
| Amination | 70-80 °C, 2 h | Formation of crude N-methylacetamide |
| Water distillation | ~100 °C, normal pressure | Removal of water from reaction mixture |
| Acid distillation | 125 °C, vacuum (0.096 MPa) | Removal of residual acetic acid |
| Final fractionation | 125 °C, vacuum drying | Purification and drying |
Synthesis of the Azetidin-3-yloxy Intermediate
Azetidine Ring Formation and Functionalization
The azetidine ring, specifically the 3-hydroxyazetidine intermediate, is typically synthesized via stereoselective cyclization methods such as:
- Acid-promoted or metal-catalyzed oxidative cyclization of α-amino precursors.
- Gold-catalyzed oxidative cyclization of sulfonamide derivatives to yield azetidin-3-ones, which can be further reduced or functionalized to azetidin-3-ols (hydroxyazetidines).
These methods provide stereoselectivity and functional group tolerance, essential for subsequent ether bond formation.
Formation of 2-(azetidin-3-yloxy)-N-methylacetamide
Ether Bond Formation via Nucleophilic Substitution
The key step involves coupling the azetidin-3-ol (or protected azetidine derivative) with an N-methylacetamide derivative bearing an appropriate leaving group (e.g., halide or sulfonate ester) at the 2-position to form the ether linkage.
- Typical reagents:
- Azetidin-3-ol or its protected form.
- 2-halo-N-methylacetamide or 2-(tosyloxy)-N-methylacetamide.
- Reaction conditions:
- Use of a base (e.g., tertiary amine such as N,N-diisopropylethylamine) to deprotonate the azetidin-3-ol.
- Solvent: dichloromethane or similar aprotic solvent.
- Temperature: ambient to mild heating (25–35 °C).
- Mechanism: Nucleophilic substitution (SN2) of the halide/tosylate by the azetidin-3-ol oxygen, forming the 2-(azetidin-3-yloxy)-N-methylacetamide.
This method is supported by analogous procedures in heterocyclic compound synthesis patents and literature.
Salt Formation: Hydrochloride Preparation
The final step involves conversion of the free base 2-(azetidin-3-yloxy)-N-methylacetamide into its hydrochloride salt to improve stability and solubility:
- Treatment with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether or ethanol).
- Isolation by filtration or crystallization.
- Drying under reduced pressure to yield the hydrochloride salt with typical purity around 85%.
Summary Table of Preparation Steps
| Step No. | Synthetic Stage | Key Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | N-methylacetamide synthesis | Acetic acid + methylamine, 70-80 °C, 2 h | Crude N-methylacetamide |
| 2 | Purification of N-methylacetamide | Distillation (water and acid removal) | Pure N-methylacetamide |
| 3 | Azetidin-3-ol synthesis | Acid or metal catalysis, oxidative cyclization | Azetidin-3-ol intermediate |
| 4 | Ether bond formation | Azetidin-3-ol + 2-halo-N-methylacetamide, base, DCM, 25-35 °C | 2-(azetidin-3-yloxy)-N-methylacetamide (free base) |
| 5 | Hydrochloride salt formation | HCl treatment in solvent | 2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride |
Research Findings and Optimization Notes
- The direct amination process for N-methylacetamide is industrially scalable and environmentally favorable due to minimized corrosive byproducts and efficient distillation steps.
- The stereoselective synthesis of azetidin-3-ones and subsequent conversion to azetidin-3-ols provide a flexible platform for structural diversification and high purity intermediates.
- Ether bond formation benefits from mild conditions and the use of tertiary amines as bases to prevent side reactions and degradation.
- Hydrochloride salt formation is a standard pharmaceutical practice to enhance compound handling and bioavailability.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-N-methylacetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted azetidines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidines with different functional groups.
Scientific Research Applications
2-(Azetidin-3-yloxy)-N-methylacetamide hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents with potential therapeutic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological systems and pathways.
Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows the compound to bind to various biological targets, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride with structurally related compounds:
*Solubility inferred from functional group chemistry and analogous compounds.
Key Observations :
- Trifluoroacetamide vs. Methylacetamide : The trifluoroacetamide derivative (CAS 124668-48-0) exhibits higher lipophilicity due to the electron-withdrawing CF₃ group, making it suitable for blood-brain barrier penetration .
- Ester vs. Amide : The methyl ester (CAS 890849-61-3) is more hydrolytically labile, favoring prodrug applications where controlled release is needed .
Biological Activity
2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in research and medicine.
This compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- CAS Number : 1384430-03-8
- Molecular Weight : 178.63 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The azetidine ring structure may facilitate binding to various enzymes or receptors, potentially leading to inhibition of their activity.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, which can be beneficial in treating diseases where these enzymes are overactive.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing signaling pathways and potentially affecting neurological functions.
Biological Activity
The biological activities of this compound have been explored in several studies:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus.
- Gram-negative bacteria : Including Escherichia coli.
The Minimum Inhibitory Concentration (MIC) values for these bacteria have been reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 50 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicate:
- Hela Cells : IC = 120 µg/mL
- A549 Cells : IC = 150 µg/mL
These findings suggest that while the compound has some cytotoxic effects, it remains within a range that could be therapeutically relevant.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Antibacterial Efficacy :
- A study investigated the compound's effectiveness against multi-drug resistant strains of S. aureus. Results showed that it outperformed traditional antibiotics at certain concentrations, indicating its potential as a novel therapeutic agent.
-
Case Study on Cancer Treatment :
- In a controlled study involving A549 lung cancer cells, treatment with varying concentrations of the compound resulted in reduced cell viability, suggesting a possible role in cancer therapy.
Research Applications
The unique properties of this compound position it as a valuable candidate in several fields:
- Medicinal Chemistry : As a scaffold for developing new antimicrobial and anticancer agents.
- Pharmacology : For studying enzyme interactions and receptor dynamics.
Q & A
Q. What are the recommended synthetic routes for 2-(azetidin-3-yloxy)-N-methylacetamide hydrochloride?
A multi-step synthesis is typically employed, starting with a benzoic acid derivative and incorporating an azetidine ring. Key steps include:
Coupling reactions : Use coupling agents (e.g., EDC/NHS) to link the azetidine moiety to the acetamide backbone under inert conditions .
Salt formation : Treat the free base with hydrochloric acid to form the hydrochloride salt .
Purification : Column chromatography or recrystallization to isolate the product.
Optimization tip: Monitor reaction progress via TLC and adjust stoichiometry of reagents to minimize byproducts .
Q. How should researchers characterize the compound’s purity and structural integrity?
Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% by area normalization) .
- NMR : 1H and 13C NMR in DMSO-d6 (400 MHz) to confirm proton environments and carbon骨架. Key peaks: azetidine protons (δ 3.2–3.8 ppm), methylacetamide (δ 2.1 ppm) .
- Mass spectrometry : ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 237.68) .
- X-ray crystallography : For absolute configuration determination (if single crystals are obtainable) .
Q. What are its solubility properties, and how should they inform experimental design?
Q. How can computational modeling predict conformational behavior and reactivity?
Approach :
- Force field parametrization : Apply the OPLS-AA force field to simulate torsional energetics and nonbonded interactions, validated against ab initio calculations (RHF/6-31G*) .
- Molecular dynamics (MD) : Run simulations in explicit solvent (e.g., water) to study pH-dependent stability and hydrogen-bonding patterns .
- Docking studies : Use AutoDock Vina to predict binding affinities to targets like TLR7, leveraging homology models if crystal structures are unavailable .
Q. How to resolve contradictions in stability data under varying pH conditions?
Methodology :
Kinetic stability studies : Incubate the compound in buffers (pH 2–9) at 37°C.
Analytical monitoring : Use HPLC at intervals (0, 24, 48 hrs) to quantify degradation products.
Mechanistic analysis : Identify hydrolysis pathways (e.g., azetidine ring opening at acidic pH) via LC-MS/MS .
Example finding: Stability decreases at pH <4 due to protonation of the azetidine nitrogen, accelerating ring degradation .
Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?
Steps :
Analog synthesis : Modify the azetidine oxygen substituent or acetamide methyl group .
In vitro testing : Screen analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays .
Data correlation : Use QSAR models to link logP, polar surface area, and bioactivity .
Key insight: Bulky substituents on the azetidine ring enhance membrane penetration in Gram-negative bacteria .
Q. What strategies optimize its use in PROTACs or antibody-drug conjugates (ADCs)?
Methodology :
- Linker design : Attach via the acetamide’s methyl group using click chemistry (e.g., azide-alkyne cycloaddition) .
- In vitro validation : Test cytotoxicity in cancer cell lines (e.g., HeLa) with/without proteasome inhibitors to confirm target degradation .
- Biological evaluation : Measure ubiquitination levels via Western blot to validate PROTAC mechanism .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility values across studies?
Resolution strategy :
Standardize protocols : Use identical solvent grades, temperatures, and agitation methods.
Control experiments : Compare solubility in deionized water vs. PBS to assess ionic strength effects .
Cross-validate : Replicate published methods and characterize residual solids via XRD to identify polymorphic forms .
Methodological Best Practices
Q. What analytical techniques are critical for detecting impurities in scaled-up synthesis?
Protocol :
Q. How to validate biological activity while minimizing off-target effects?
Approach :
- Selectivity profiling : Screen against kinase panels or GPCR libraries to identify off-target interactions .
- CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines lacking the putative target (e.g., TLR7) .
- Dose-response curves : Use Hill slope analysis to distinguish specific vs. nonspecific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
